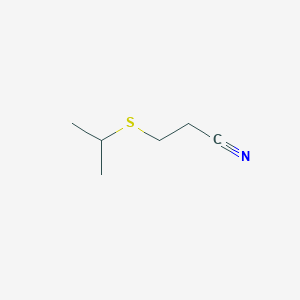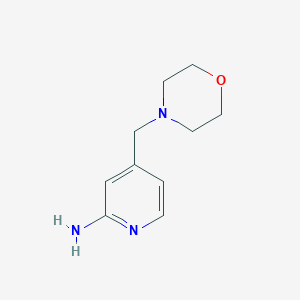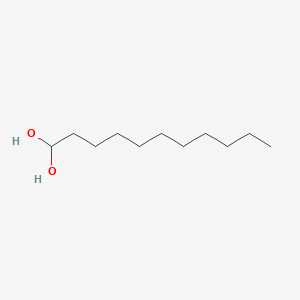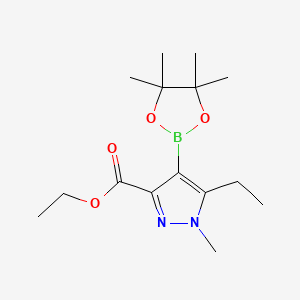![molecular formula C10H12N2 B14006959 Bicyclo[2.2.2]octane-2,3-dicarbonitrile CAS No. 6303-65-7](/img/structure/B14006959.png)
Bicyclo[2.2.2]octane-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-2,3-dicarbonitrile is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The bicyclo[2.2.2]octane framework is often used in various fields of chemistry due to its stability and unique three-dimensional structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-2,3-dicarbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms the bicyclic structure, while ring-closing metathesis helps in forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for bioactive molecules.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]octane-2,3-dicarbonitrile involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: Another rigid, three-dimensional structure used in drug design.
Bicyclo[1.1.1]pentane: Known for its high strain and unique properties.
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but with different ring sizes.
Uniqueness
Bicyclo[2.2.2]octane-2,3-dicarbonitrile is unique due to its combination of stability and three-dimensional structure. This makes it particularly useful in applications where rigidity and defined geometry are crucial, such as in drug design and materials science.
Propriétés
Numéro CAS |
6303-65-7 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
bicyclo[2.2.2]octane-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-10H,1-4H2 |
Clé InChI |
KQVJLZRILSXTIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C(C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)




![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)

![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)



